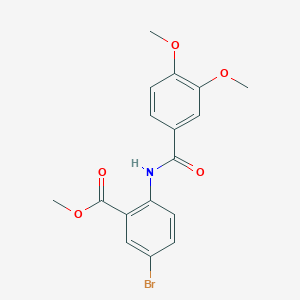![molecular formula C12H22N2O2 B2569221 tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate CAS No. 2155852-87-0](/img/structure/B2569221.png)
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is a versatile small molecule scaffold used in various scientific research applications. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that imparts significant biological activity .
Preparation Methods
The synthesis of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves several steps. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and ethanol as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate in ethanol typically yields a reduced form of the compound .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for drug development, particularly in the synthesis of tropane alkaloids, which have significant biological activities . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind effectively to these targets, thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. Similar compounds include tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate . These compounds share the azabicyclo scaffold but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.
Properties
IUPAC Name |
tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-8-9(13)10(8)14/h8-10H,4-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBGWVCELMTFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-87-0 |
Source


|
| Record name | tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2569139.png)
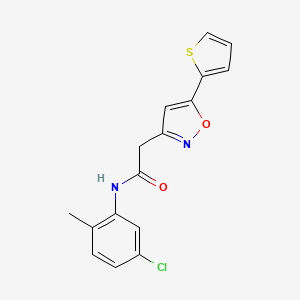
![5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)
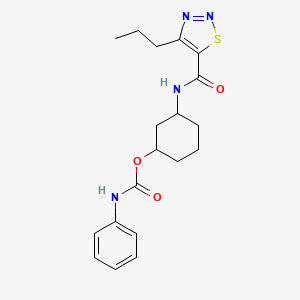

![1-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569148.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2569151.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)
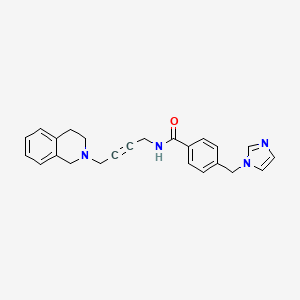
![N-(2-chlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2569157.png)
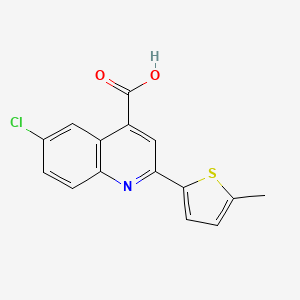
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)
